molecular formula C23H31FO B1667770 BAY-27-9955 CAS No. 202855-56-9

BAY-27-9955

Cat. No.: B1667770
CAS No.: 202855-56-9
M. Wt: 342.5 g/mol
InChI Key: VDTWKXAPIQBOMO-UHFFFAOYSA-N
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Description

BAY27-9955 is a small molecule drug that functions as a glucagon receptor antagonist. It was initially developed by Bayer AG for the treatment of Type II diabetes mellitus. The compound is known for its ability to inhibit the action of glucagon, a hormone that raises blood glucose levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BAY27-9955 involves several key steps. One of the primary methods includes the partial reduction of a diester to form a hydroxy ester, followed by oxidation to an aldehyde. The aldehyde is then subjected to a Wittig reaction to form the final product . The reaction conditions typically involve the use of reagents such as Red-Al for reduction, pyridinium chlorochromate for oxidation, and ethyl triphenylphosphonium bromide for the Wittig reaction .

Industrial Production Methods: Industrial production methods for BAY27-9955 are not extensively documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods while ensuring compliance with industrial safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions: BAY27-9955 primarily undergoes competitive inhibition reactions where it blocks the interaction of glucagon with its receptor. This inhibition is crucial for its function as a glucagon receptor antagonist .

Common Reagents and Conditions: The compound is known to interact with glucagon receptors at an IC50 value of 110 nM . The reactions typically occur under physiological conditions, making it suitable for oral administration.

Major Products Formed: The primary product of the reaction involving BAY27-9955 is the inhibited glucagon receptor complex, which prevents the usual biological effects of glucagon, such as increased glucose production .

Properties

CAS No.

202855-56-9

Molecular Formula

C23H31FO

Molecular Weight

342.5 g/mol

IUPAC Name

1-[2-(4-fluorophenyl)-4,6-di(propan-2-yl)-3-propylphenyl]ethanol

InChI

InChI=1S/C23H31FO/c1-7-8-19-20(14(2)3)13-21(15(4)5)22(16(6)25)23(19)17-9-11-18(24)12-10-17/h9-16,25H,7-8H2,1-6H3

InChI Key

VDTWKXAPIQBOMO-UHFFFAOYSA-N

SMILES

CCCC1=C(C(=C(C=C1C(C)C)C(C)C)C(C)O)C2=CC=C(C=C2)F

Canonical SMILES

CCCC1=C(C(=C(C=C1C(C)C)C(C)C)C(C)O)C2=CC=C(C=C2)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(+)-3,5-diisopropyl-2-(1-hydroxyethyl)-6-propyl-4'-fluoro-1,1'-biphenyl
Bay 27-9955

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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